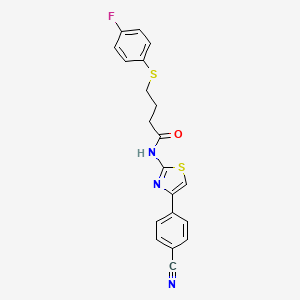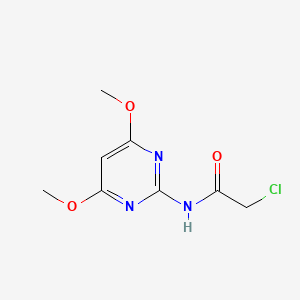![molecular formula C12H8ClN3OS B2813750 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide CAS No. 478050-44-1](/img/structure/B2813750.png)
2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is a heterocyclic compound with the molecular formula C12H8ClN3OS and a molecular weight of 277.73 g/mol . This compound is known for its unique structure, which combines a chlorophenyl group with an isoxazolo[5,4-d]pyrimidine moiety through a sulfide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mecanismo De Acción
Target of Action
The primary target of 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is the Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) . RIPK2 is a crucial component of the immune response pathway and plays a significant role in the regulation of inflammatory responses.
Mode of Action
The compound interacts with RIPK2 by binding to its active site, thereby inhibiting its enzymatic activity . This interaction disrupts the normal function of RIPK2, leading to changes in the downstream signaling pathways.
Biochemical Pathways
The inhibition of RIPK2 affects the NF-κB and MAPK signaling pathways, which are critical for the regulation of immune responses and inflammation . The disruption of these pathways can lead to altered immune responses and potentially contribute to the treatment of diseases associated with inflammation.
Pharmacokinetics
The compound’s molecular structure suggests that it may have good membrane permeability, which could potentially enhance its bioavailability .
Result of Action
The inhibition of RIPK2 by this compound leads to a decrease in the activation of the NF-κB and MAPK pathways . This can result in a reduction of inflammatory responses at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide typically involves the reaction of 2-chlorophenyl thiol with 3-methylisoxazolo[5,4-d]pyrimidine-4-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the thiol group attacks the chloride, forming the desired sulfide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the isoxazole or pyrimidine rings.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified isoxazole or pyrimidine derivatives.
Substitution: Functionalized chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfone
- 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfoxide
- 3-Methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide
Uniqueness
2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c1-7-10-11(17-16-7)14-6-15-12(10)18-9-5-3-2-4-8(9)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOYVMBJAVNINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)SC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
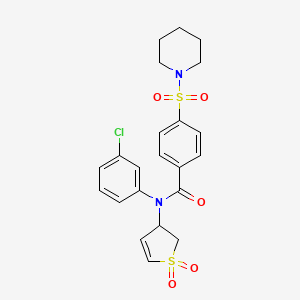
![2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2813673.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide](/img/structure/B2813674.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2813675.png)

![5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2813677.png)
![N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2813678.png)
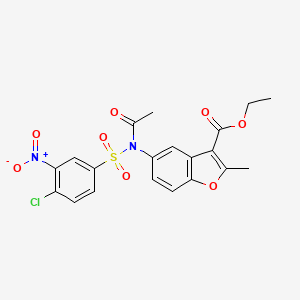

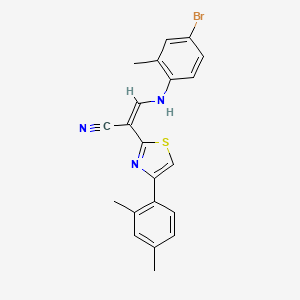
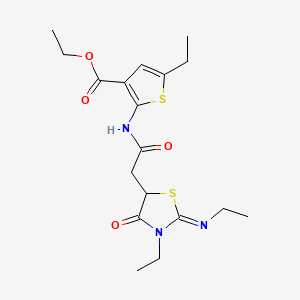
![8-(2-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2813684.png)
